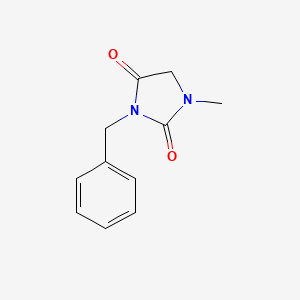
1-Methyl-3-benzyl-hydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-benzyl-hydantoin is a heterocyclic compound with a molecular formula of C11H12N2O2. This compound belongs to the class of imidazolidinediones, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an imidazolidine ring substituted with a methyl group at the 1-position and a benzyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-benzyl-hydantoin typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like tetramethylphenylguanidine (PhTMG) to promote the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-benzyl-hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinedione ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms of the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones and imidazolidinediones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-3-benzyl-hydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-benzyl-hydantoin involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methyl-2,4-imidazolidinedione: This compound lacks the benzyl group at the 3-position, which can affect its chemical and biological properties.
3-Methyl-2,4-imidazolidinedione: This compound has a methyl group at the 3-position instead of a benzyl group, leading to different reactivity and applications.
1-Benzyl-2-methylimidazole: This compound has a similar benzyl substitution but differs in the core structure, being an imidazole rather than an imidazolidinedione.
Uniqueness: 1-Methyl-3-benzyl-hydantoin is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methyl and benzyl groups on the imidazolidine ring enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-benzyl-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
PIRMWQACBUQNAM-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















